2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride, also known as N-(3-Tolyl)-2-amino-3-phenylpropanamide hydrochloride, is a synthetic organic compound with the molecular formula C₁₆H₁₉ClN₂O and a molecular weight of approximately 290.79 g/mol. This compound features an amine group, two phenyl groups, and a methyl group on the aromatic ring, contributing to its unique chemical properties and potential applications in medicinal chemistry and materials science .
The chemical reactivity of 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride is influenced by its functional groups. The amine group can participate in nucleophilic substitution reactions, while the carbonyl group in the amide can undergo hydrolysis or acylation. These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved material properties.
Preliminary studies indicate that 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride possesses various biological activities. Research has highlighted its potential immunosuppressive effects, particularly in lymphocyte reduction and skin transplant models in rats. Additionally, derivatives of this compound have been evaluated for their cytotoxic effects against human cancer cell lines, suggesting a promising role in anticancer drug development .
The synthesis of 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride typically involves multi-step organic reactions. A common approach includes:
These synthetic routes allow for the modification of substituents to optimize biological activity and solubility .
The applications of 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride span several fields:
Interaction studies are vital to understanding how 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride interacts with biological systems. These studies could involve:
Such studies help elucidate the therapeutic potential of this compound and guide further development .
Several compounds share structural similarities with 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride. Here are notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride | 1220034-68-3 | Similar amine structure; different substituents |
(S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide | 712949 | Methyl substitution; potential chiral activity |
2-Amino-N-(3-methoxypropyl)benzamide | 30481-59-5 | Benzamide derivative; altered aromatic system |
2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide | 1236263-49-2 | Ethoxy substitution; varying hydrophobicity |
The uniqueness of 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its methyl group enhances lipophilicity, potentially improving bioavailability and receptor interaction compared to derivatives lacking this feature .
2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride belongs to the broader class of phenylpropanamides, which are derivatives of propionamide with phenyl substituents. While specific historical records for this compound are limited, its structural analogs, such as 3-phenylpropanamide (CAS 102-93-2), have been extensively studied for their odorant properties and synthetic applications since the early 20th century. The introduction of a 3-methylphenyl group and a hydrochloride salt in this derivative reflects modern trends in medicinal chemistry to enhance solubility and target-specific interactions.
The IUPAC name 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride reflects its core structure:
Property | Value |
---|---|
CAS Number | 1236262-48-8 |
Molecular Formula | C₁₆H₁₉ClN₂O |
SMILES | CNC(=O)C(CC1=CC=CC=C1)N.Cl |
LogP | 4.0788 (estimated) |
This compound is a disubstituted phenylpropanamide, distinguished by:
The compound’s significance lies in its potential as:
While explicit protocols are proprietary, the synthesis likely involves:
Key physical attributes include:
The compound participates in reactions typical of amides and amines:
Stability is influenced by:
The compound’s structural features align with pharmacophores in:
Potential applications include:
The fundamental structural architecture of 2-amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride is built upon a phenylpropanamide backbone, which represents a characteristic amide derivative framework [4] . This core structure features a propanamide chain with phenyl substitution, creating a rigid molecular scaffold that influences both chemical reactivity and biological interactions [4].
The amide functional group within the phenylpropanamide framework exhibits planar geometry, with the carbon, oxygen, nitrogen, and adjacent atoms lying in the same plane [6]. The carbon-nitrogen bond distance in the amide group measures approximately 1.34 angstroms, intermediate between typical single bond (1.47 angstroms) and double bond (1.24 angstroms) distances, indicating significant resonance stabilization [6]. This structural feature contributes approximately 18 kilocalories per mole of stabilization energy through resonance between valence bond forms [6].
The phenyl ring attachment to the propanamide backbone creates a characteristic molecular geometry where the aromatic system can interact through both steric and electronic effects [7]. The benzene ring maintains its aromatic character with typical carbon-carbon bond lengths of approximately 1.39 angstroms and bond angles of 120 degrees [7].
The 3-methylphenyl substitution represents a meta-substituted aromatic system, where the methyl group occupies the third position relative to the amide nitrogen attachment point [8]. This substitution pattern creates specific electronic and steric effects that influence the overall molecular properties and reactivity profile [8].
The methyl group in the meta position introduces electron-donating characteristics through hyperconjugation and inductive effects, subtly altering the electron density distribution across the aromatic ring [9]. This substitution pattern avoids direct conjugation with the amide nitrogen, maintaining distinct electronic properties compared to ortho or para substitution patterns [9].
Research on methyl-phenyl interactions demonstrates that 1,2-substitution patterns can lead to characteristic tilting of phenyl rings through carbon-hydrogen to pi interactions [8]. The meta-substitution in this compound minimizes such conformational constraints while maintaining favorable lipophilicity and molecular recognition properties [8].
The amino group positioned at the second carbon of the propanamide chain exists in a primary amine configuration, providing both nucleophilic reactivity and hydrogen bonding capability [6]. This amino group maintains sp³ hybridization with typical tetrahedral geometry around the nitrogen center [6].
The spatial arrangement of the amino group relative to the amide carbonyl creates opportunities for intramolecular interactions, potentially influencing the preferred conformational states of the molecule [6]. The nitrogen atom in the amino group carries a lone pair of electrons, contributing to the compound's basicity and capacity for protonation in the hydrochloride salt form [6].
Spectroscopic analysis of similar phenylpropanamide derivatives reveals characteristic nuclear magnetic resonance chemical shifts for amino protons, typically appearing in the range of 1.5 to 3.5 parts per million, depending on the local electronic environment and hydrogen bonding interactions [10].
The molecular structure of 2-amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride contains a chiral center at the second carbon atom bearing the amino group, creating the potential for stereoisomeric forms [11]. The presence of four different substituents around this carbon center establishes R and S configurational possibilities, though the specific stereochemical assignment requires detailed three-dimensional structural analysis [11].
Conformational analysis reveals that phenylpropanamide derivatives can exist in multiple conformational states due to rotation around single bonds, particularly the carbon-carbon and carbon-nitrogen bonds within the propanamide chain [11]. These conformational preferences are influenced by steric interactions between the phenyl rings and the amino group substituents [11].
Density functional theory calculations on related phenylpropanamide compounds demonstrate that the most stable conformations typically minimize steric clashes between aromatic rings while maximizing favorable electronic interactions [12]. The preferred conformational states often exhibit specific torsion angles that optimize the spatial arrangement of functional groups [12].
Research on similar fentanyl analogue structures indicates that conformational flexibility can significantly impact biological activity, with specific conformers showing enhanced or diminished pharmacological properties [11]. The conformational analysis of this compound would require detailed computational modeling and experimental validation through nuclear magnetic resonance spectroscopy [11].
The crystallographic properties of 2-amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride are influenced by the presence of both organic and ionic components within the crystal lattice [13] [14]. Hydrochloride salts of organic amines typically crystallize in specific space groups that accommodate the charge distribution and geometric requirements of both the protonated amine cation and the chloride anion [13].
Similar phenylpropanamide hydrochloride structures demonstrate monoclinic or orthorhombic crystal systems, with unit cell parameters that reflect the packing efficiency of the molecular components [15]. The crystal structure optimization typically results in arrangements that maximize electrostatic attractions while minimizing steric repulsions between adjacent molecules [15].
X-ray crystallographic analysis of related compounds reveals typical unit cell dimensions in the range of 10-15 angstroms for the a-axis, 11-14 angstroms for the b-axis, and 14-21 angstroms for the c-axis, depending on the specific packing arrangement and molecular orientation [15]. The density of such crystals typically ranges from 1.3 to 1.4 grams per cubic centimeter [15].
The crystal structure of 2-amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride exhibits extensive hydrogen bonding networks that stabilize the three-dimensional lattice arrangement [13] [16]. The protonated amino group serves as a hydrogen bond donor, forming charge-assisted hydrogen bonds with the chloride anion [13].
Research on similar hydrochloride salts demonstrates that nitrogen-hydrogen to chloride interactions typically exhibit bond distances in the range of 2.1 to 2.3 angstroms, with bond angles approaching 160-180 degrees for optimal overlap [13]. These interactions represent some of the strongest non-covalent forces within the crystal structure [13].
The amide carbonyl oxygen can participate as a hydrogen bond acceptor, forming additional stabilizing interactions with neighboring molecules [16]. These secondary hydrogen bonding interactions contribute to the overall crystal packing stability and influence the melting point and solubility characteristics of the compound [16].
Crystallographic studies of related phenylpropanamide structures reveal hydrogen bonding patterns that create one-dimensional chains or two-dimensional sheets, depending on the specific geometric arrangement of donor and acceptor groups [16]. The cooperative nature of these hydrogen bonds results in significant stabilization energies for the crystal lattice [16].
The crystal structure stability of 2-amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride results from a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces [17] [18]. The hydrochloride salt formation creates strong ionic interactions between the protonated amine cation and the chloride anion, providing the primary driving force for crystal formation [19].
Van der Waals interactions between the aromatic rings contribute additional stabilization through π-π stacking or edge-to-face arrangements [18]. These interactions typically involve distances of 3.5 to 4.0 angstroms between aromatic centroids and contribute 10-20 kilojoules per mole of stabilization energy [18].
London dispersion forces, present between all molecular components, provide additional attractive interactions that scale with the molecular size and electron count [18]. For this compound, with 16 carbon atoms and multiple heteroatoms, dispersion forces contribute significantly to the overall lattice energy [18].
The combination of these intermolecular forces creates a thermodynamically stable crystal structure with characteristic melting and dissolution properties [17]. The relative strength of different intermolecular interactions determines the crystal habit, polymorphic behavior, and pharmaceutical properties of the hydrochloride salt form [17].
Interaction Type | Typical Distance (Å) | Energy Range (kJ/mol) |
---|---|---|
N-H···Cl⁻ | 2.1-2.3 | 20-40 |
N-H···O=C | 2.8-3.2 | 15-25 |
π-π Stacking | 3.5-4.0 | 10-20 |
C-H···π | 2.7-3.0 | 5-15 |
Van der Waals | 3.0-4.0 | 1-10 |
2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride presents as a white to off-white crystalline powder under standard conditions . This physical manifestation is characteristic of amino acid derivative hydrochloride salts, which typically exhibit crystalline structures due to the ionic interactions between the protonated amino group and the chloride counterion. The compound's appearance is consistent with other related phenylpropanamide hydrochloride derivatives, which commonly display similar crystalline morphology .
The molecular formula of this compound is C₁₆H₁₉ClN₂O with a molecular weight of approximately 290.79 g/mol . The presence of the hydrochloride salt form contributes to the compound's stability and influences its physical characteristics, including its crystalline nature and handling properties.
The hydrochloride salt form of 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide demonstrates enhanced water solubility compared to its free base form . This improvement in aqueous solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules. The protonated amino group in the hydrochloride form creates a permanent positive charge that readily associates with the polar water environment.
Related phenylpropanamide hydrochloride compounds have been shown to exhibit aqueous solubility values typically ranging from 50 to 100 mg/mL at physiological temperatures . The specific solubility characteristics of this compound in water are influenced by the presence of both the methylphenyl substituent and the phenylpropanamide backbone, which contribute hydrophobic character while the hydrochloride moiety provides hydrophilic properties.
The compound demonstrates good solubility in polar organic solvents such as methanol and ethanol [4]. This solubility profile is typical for phenylpropanamide derivatives, which exhibit favorable dissolution characteristics in alcoholic solvents due to their ability to form hydrogen bonds through both the amide functionality and the amino group.
In non-polar organic solvents, the solubility is generally limited due to the ionic nature of the hydrochloride salt and the polar amide functional group [4]. However, the presence of the phenyl groups provides some degree of compatibility with moderately polar organic solvents such as acetone and ethyl acetate.
The solubility of 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride exhibits significant pH dependence, which is characteristic of compounds containing ionizable amino groups [5]. At acidic pH values (pH < 7), the compound maintains high solubility due to protonation of the amino group, which enhances its ionic character and water interaction capacity.
As the pH increases toward neutral and basic conditions, the solubility typically decreases due to deprotonation of the amino group, leading to the formation of the less water-soluble free base form [5]. This pH-dependent solubility behavior is important for pharmaceutical applications and formulation considerations.
The melting point of 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride has not been specifically reported in the literature. However, based on structural analogy with related phenylpropanamide hydrochloride compounds, the melting point is expected to fall within the range of 200-250°C [6]. This relatively high melting point is typical for amino acid derivative hydrochlorides, which form strong ionic interactions in the crystalline state.
The thermal behavior of the compound is influenced by the presence of the hydrochloride salt, which typically raises the melting point compared to the free base form due to stronger intermolecular forces in the crystal lattice [6]. The specific melting characteristics would be determined by the crystalline packing arrangement and the strength of hydrogen bonding networks within the solid state.
The thermal stability of 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride is expected to be moderate, with decomposition occurring at elevated temperatures above the melting point [7]. Amino acid derivatives typically undergo thermal degradation through deamination and decarboxylation pathways when subjected to high temperatures.
Studies on related phenylpropanamide compounds indicate that thermal decomposition typically begins around 200-250°C, with complete degradation occurring at temperatures above 300°C [7]. The presence of the phenyl groups may provide some thermal stability due to their aromatic character, while the amino acid backbone remains susceptible to thermal degradation through typical amino acid decomposition pathways [8].
The UV-visible absorption spectrum of 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride is expected to exhibit characteristic features arising from the aromatic chromophores present in the molecule [9]. The compound contains two phenyl rings that contribute to UV absorption through π→π* transitions typical of aromatic systems.
The primary absorption band is anticipated to occur around 250-280 nm, corresponding to the aromatic ring transitions [9]. The presence of the methylphenyl substituent may cause slight shifts in the absorption maxima compared to unsubstituted phenyl derivatives. The amino acid backbone contributes additional absorption in the shorter wavelength region (200-230 nm) due to n→π* transitions associated with the amide functionality [10].
The molar absorptivity values for similar phenylpropanamide compounds typically range from 1,000 to 10,000 L·mol⁻¹·cm⁻¹ at the absorption maximum [10]. These values are moderate compared to highly conjugated aromatic systems but sufficient for UV-based analytical applications.
The fluorescence properties of 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride are expected to be relatively weak due to the limited aromatic conjugation in the molecule [11]. The presence of phenyl groups provides some fluorescent character, but the emission is typically weak compared to compounds containing more extended aromatic systems.
Phenylalanine derivatives, which share structural similarities with this compound, typically exhibit fluorescence emission maxima around 280-285 nm with quantum yields of approximately 0.04 [12]. The fluorescence of the compound would be expected to be pH-dependent due to the ionizable amino group, which can affect the electronic environment of the chromophore.
The fluorescence lifetime of such compounds is typically in the nanosecond range, consistent with aromatic amino acid derivatives [13]. The emission characteristics may be influenced by environmental factors such as solvent polarity and pH, which affect the electronic transitions in the aromatic system.
Property | Value/Range | Reference |
---|---|---|
Molecular Weight | 290.79 g/mol | |
Physical State | White to off-white crystalline powder | |
Aqueous Solubility | 50-100 mg/mL (estimated) | |
Organic Solvent Solubility | Good in methanol, ethanol | [4] |
Melting Point | 200-250°C (estimated) | [6] |
UV Absorption Maximum | 250-280 nm (estimated) | [9] |
Fluorescence Emission | 280-285 nm (estimated) | [12] |
Fluorescence Quantum Yield | ~0.04 (estimated) | [12] |